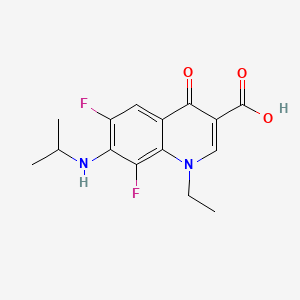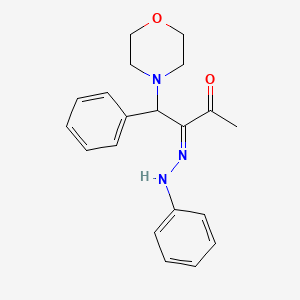![molecular formula C20H24N2O5 B15283490 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B15283490.png)
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indene moiety and a pyridine derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide typically involves multiple steps. The initial step often includes the preparation of the indene derivative, followed by the introduction of the pyridine moiety through a series of condensation and substitution reactions. Common reagents used in these reactions include dimethyl sulfate, acetic anhydride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reducing the time and cost associated with manual synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the compound’s structure, typically employing reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can introduce new functional groups or replace existing ones, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions mentioned above often require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways involved in diseases.
Industry: It may be used in the development of new materials or as a precursor for manufacturing other chemical products.
Wirkmechanismus
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide shares structural similarities with other indene and pyridine derivatives, such as:
- N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetamide
- 2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide
Uniqueness
The uniqueness of this compound lies in its combined indene and pyridine moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H24N2O5 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-(1,6-dimethyl-4-oxopyridin-3-yl)oxyacetamide |
InChI |
InChI=1S/C20H24N2O5/c1-12-7-16(23)19(10-22(12)2)27-11-20(24)21-15-6-5-13-8-17(25-3)18(26-4)9-14(13)15/h7-10,15H,5-6,11H2,1-4H3,(H,21,24) |
InChI-Schlüssel |
DTUKWGCRKWRFPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C(=CN1C)OCC(=O)NC2CCC3=CC(=C(C=C23)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide](/img/structure/B15283422.png)

![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)
![1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15283446.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)acetamide](/img/structure/B15283465.png)
![6-[(3,4-Dimethylphenoxy)methyl]-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283473.png)
![methyl 5-(2-phenylethyl)-2-[(1H-tetraazol-1-ylacetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15283478.png)
![5-{[1-(4-Tert-butylphenyl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-ylamine](/img/structure/B15283486.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15283495.png)
